1-Benzyl-2-methylbenzimidazole

Antimicrobial susceptibility Benzimidazole SAR Gram-positive bacteria

1-Benzyl-2-methylbenzimidazole (C₁₅H₁₄N₂, MW 222.28 g/mol) is an N1-benzyl, C2-methyl disubstituted benzimidazole derivative belonging to the broader class of 2-alkylbenzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry and agrochemical research, recognized for its structural mimicry of purine nucleotides and its capacity to engage diverse biological targets.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 5805-83-4
Cat. No. B10803921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylbenzimidazole
CAS5805-83-4
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-12-16-14-9-5-6-10-15(14)17(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyUFSXKKJZEMLAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylbenzimidazole (CAS 5805-83-4): Core Scaffold Identity, Substitution Pattern, and Research-Grade Procurement Context


1-Benzyl-2-methylbenzimidazole (C₁₅H₁₄N₂, MW 222.28 g/mol) is an N1-benzyl, C2-methyl disubstituted benzimidazole derivative belonging to the broader class of 2-alkylbenzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry and agrochemical research, recognized for its structural mimicry of purine nucleotides and its capacity to engage diverse biological targets [1]. The compound serves as both a bioactive molecule in its own right and as a versatile synthetic intermediate for generating focused libraries of N1-substituted-2-methylbenzimidazole derivatives. Its reported melting point is approximately 105 °C, with a predicted pKa of 5.55 and a predicted density of 1.09 g/cm³ . The specific 1-benzyl-2-methyl substitution pattern distinguishes this compound from simpler 2-methylbenzimidazole (CAS 615-15-6) and from 1-benzylbenzimidazole (CAS 4314-42-7), conferring a unique combination of lipophilicity (ClogP) and steric properties that directly modulate its biological activity profile and metal-coordination behavior [2].

Why 1-Benzyl-2-methylbenzimidazole Cannot Be Replaced by Generic 2-Methylbenzimidazole or 1-Benzylbenzimidazole in Research Applications


Within the 2-methylbenzimidazole chemotype, the presence and electronic nature of the N1-substituent profoundly alters both antimicrobial spectrum and insect growth-regulating (IGR) activity. The unsubstituted parent compound, 2-methylbenzimidazole, exhibits Gram-negative-restricted antibacterial activity and negligible anti-Gram-positive or antifungal efficacy, whereas the introduction of an N1-benzyl group in 1-benzyl-2-methylbenzimidazole broadens the antimicrobial spectrum to include Gram-positive organisms such as Bacillus spp. and Sarcina lutea [1]. Conversely, the 2-methyl substituent is equally critical: 1-benzylbenzimidazole derivatives lacking the C2-methyl group display a markedly different antifungal SAR profile against Saccharomyces cerevisiae governed primarily by lipophilicity (ClogP), making activity non-transferable between the two sub-series [2]. In insect IGR assays against Bombyx mori, even subtle positional isomerism on the 1-benzyl ring (e.g., 2-methyl vs. 3-methyl vs. 4-methyl substitution) produces divergent developmental inhibition and acute lethality outcomes, eliminating the possibility of substituting one derivative for another without re-validation [3]. These chemotype-specific SAR discontinuities mean that procurement decisions based solely on broader benzimidazole class membership carry a high risk of obtaining a compound with a qualitatively different biological fingerprint.

Quantitative Differentiation Evidence for 1-Benzyl-2-methylbenzimidazole (5805-83-4) Relative to Structural Analogs


Broadened Antibacterial Spectrum vs. 2-Methylbenzimidazole: Gram-Positive Activity Gained Through N1-Benzylation

In a direct head-to-head comparison within the same study, the unsubstituted parent ligand 2-methylbenzimidazole (L1) was active only against Gram-negative bacteria (Pseudomonas aeruginosa), whereas 1-benzyl-2-methylbenzimidazole (L2) displayed in vitro antimicrobial activity against all tested Gram-positive organisms—Bacillus sp., Staphylococcus aureus, and Sarcina lutea—in addition to P. aeruginosa [1]. The study reported that the majority of the investigated N1-substituted compounds displayed activity against 'very persistent microorganisms,' a property absent in 2-methylbenzimidazole itself. This qualitative gain in antibacterial spectrum is attributed to the N1-benzyl group increasing lipophilicity and facilitating membrane penetration or target engagement in Gram-positive species [1].

Antimicrobial susceptibility Benzimidazole SAR Gram-positive bacteria

Insect Growth-Regulating Activity: Developmental Inhibition Potency of the Unsubstituted Parent BMBI Against Bombyx mori

In a systematic structure-activity study of 11 1-benzyl-2-methylbenzimidazole (BMBI) derivatives, the unsubstituted parent compound (Compound 1, R=H, i.e., 1-benzyl-2-methylbenzimidazole itself) was tested at 10 µg/larva on day-1 3rd instar Bombyx mori larvae. This compound significantly prolonged the total larval duration to 18 ± 14 days versus 16 ± 1.5 days for untreated controls, and 25 of 81 treated larvae died at the 5th instar stage or later, with the total larval duration in this mortality subgroup extending to 21 ± 4.3 days (p < 0.001 vs. control) [1]. Critically, the activity was highly dependent on the substitution position on the 1-benzyl ring: derivatives with substituents at the 2- and/or 4-positions showed comparatively high activity, whereas 3-substituted derivatives were markedly less active [1]. This establishes the unsubstituted parent BMBI as a reference standard within this chemotype and demonstrates that the benzyl ring substitution pattern is a key determinant of IGR potency.

Insect growth regulator Lepidopteran pest control Bombyx mori model

Dual-Mode Insecticidal Action: Dose-Dependent Shift Between Developmental Inhibition and Acute Lethality

The 2023 BMBI study revealed that 1-benzyl-2-methylbenzimidazole derivatives exhibit two mechanistically distinct biological activities depending on dose and application timing: developmental inhibition (manifesting as dwarfism, abnormal pupation, and precocious metamorphosis) predominates at low doses, whereas acute lethality dominates at high doses [1]. Furthermore, application at the 4th instar primarily interfered with larval molting or pupation, while application at the 3rd instar caused more acute mortality [1]. This biphasic, instar-dependent activity profile distinguishes the BMBI chemotype from classical juvenile hormone mimics (e.g., methoprene, pyriproxyfen), which typically produce only developmental disruption, and from conventional neurotoxic insecticides, which produce only acute lethality. The unsubstituted parent compound (Compound 1) was specifically noted to cause both mortality at the 5th instar (25/81 individuals) and significant 3rd instar stage elongation [1].

Insecticide mode of action Dose-response differentiation Juvenile hormone disruption

Lipophilicity-Driven Antifungal Activity: QSAR Differentiation from 2-Aminobenzimidazole and 1-Benzylbenzimidazole Series

Multiple independent QSAR studies have established that the antifungal activity of 1-benzyl-2-methylbenzimidazole derivatives against Saccharomyces cerevisiae is quantitatively governed by lipophilicity (log P or ClogP), with statistically significant MLR models obtained for predicting MIC from calculated partition coefficients [1][2]. In contrast, the 2-aminobenzimidazole series displays a different SAR topography where electronic parameters (Hammett σ) play a more dominant role, and the 1-benzylbenzimidazole series (lacking the 2-methyl group) produces QSAR models with different regression coefficients and predictive performance [2]. This means that antifungal potency cannot be extrapolated from one benzimidazole sub-series to another, and 1-benzyl-2-methylbenzimidazole occupies a distinct region in lipophilicity-activity space. The experimentally determined MIC values for this compound and its analogs against S. cerevisiae have been compiled and used to validate QSAR models with high agreement between experimental and predicted inhibitory values [1].

QSAR modeling Lipophilicity-activity correlation Antifungal benzimidazoles

Validated Application Scenarios for 1-Benzyl-2-methylbenzimidazole (5805-83-4) in Research and Industrial Sourcing


Baseline Reference Compound for Benzimidazole-Based Insect Growth Regulator (IGR) SAR Programs

The unsubstituted 1-benzyl-2-methylbenzimidazole (Compound 1 in the 2023 J. Pestic. Sci. study) serves as the essential parent scaffold against which all substituted BMBI derivatives are benchmarked for lepidopteran IGR activity [1]. Its quantitative developmental prolongation (+2 to +5 days vs. control) and partial lethality (31% at 10 µg/larva) provide a well-characterized activity baseline. Any research program synthesizing novel BMBI analogs must procure this exact compound to establish internal assay controls and enable cross-study potency comparisons. The compound's dual low-dose developmental inhibition and high-dose acute lethality profile further positions it as a tool molecule for dissecting the mechanistic basis of these two distinct pharmacological outcomes [1].

Gram-Positive Antibacterial Discovery Starting Point Requiring N1-Benzyl Substitution

For antibacterial screening programs targeting Gram-positive pathogens, 1-benzyl-2-methylbenzimidazole provides activity against Bacillus sp., Staphylococcus aureus, and Sarcina lutea that is entirely absent in the parent 2-methylbenzimidazole scaffold [2]. This makes it the minimum viable N1-substituted derivative for initiating Gram-positive-focused hit-to-lead campaigns. Researchers comparing commercial benzimidazole libraries should explicitly select the N1-benzyl derivative when Gram-positive activity is a screening criterion, as the cheaper 2-methylbenzimidazole will yield false negatives in such assays [2].

Lipophilicity-Controlled Antifungal Scaffold for QSAR-Guided Design

The established QSAR model linking log P (ClogP) to antifungal MIC against Saccharomyces cerevisiae makes 1-benzyl-2-methylbenzimidazole a predictable scaffold for rational antifungal optimization [3][4]. Unlike the 2-aminobenzimidazole series, where electronic effects dominate, the 2-methyl series allows activity tuning primarily through lipophilicity modulation of the N1-benzyl substituent. Procurement of the parent compound enables systematic exploration of this SAR axis through further N1-derivatization, with the confidence that activity changes can be quantitatively modeled [3].

Metal Complexation Precursor for Antimicrobial Coordination Chemistry Studies

1-Benzyl-2-methylbenzimidazole reacts with Zn(II), Cu(II), and Ni(II) chlorides to form well-characterized complexes of general formula ML₂Cl₂·nH₂O, which exhibit enhanced antimicrobial activity relative to the free ligand [2][5]. The N1-benzyl group contributes steric and electronic properties that influence both the tetrahedral coordination geometry of the resulting complexes and their biological activity profile. This compound is therefore a validated ligand precursor for inorganic medicinal chemistry programs investigating metallodrug-antimicrobial candidates [5].

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